molecular formula C23H18F2N6O2 B5527187 N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide

N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide

Cat. No. B5527187
M. Wt: 448.4 g/mol
InChI Key: ULWJEFDECRHGJF-LGJNPRDNSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The tetrazole ring is known to be a bioisostere for the carboxylic acid functional group. It also contains a hydrazide group, which is a functional group that consists of a nitrogen-nitrogen covalent bond where both nitrogen atoms are also bonded to a hydrogen atom. The presence of these functional groups could suggest that this compound may have potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the hydrazide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The tetrazole ring and the hydrazide group are both reactive and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the tetrazole ring and the hydrazide group could affect these properties .

Scientific Research Applications

Anticancer Potential

N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide and its derivatives demonstrate significant potential as anticancer agents. Studies have synthesized various derivatives of this compound and evaluated their cytotoxic activity against different cancer cell lines, such as C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) (Osmaniye et al., 2018). Another study synthesized derivatives for evaluation against various cancer cell lines, including lung and breast cancer, with promising results (Salahuddin et al., 2014).

Antimicrobial and Antioxidant Properties

The compound and its derivatives have also shown antimicrobial and antioxidant activities. A study synthesized benzimidazole derivatives containing the compound, displaying significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015). Another research focused on the synthesis of derivatives for antimicrobial screening against various bacteria and fungi, indicating their potential as antimicrobial agents (Grozav et al., 2017).

Molecular Modelling and Inhibition Activities

In the realm of enzyme inhibition and molecular modelling, a study synthesized a series of derivatives and tested them against human monoamine oxidase, showing selective inhibition (Amer et al., 2020). Additionally, derivatives of this compound have been evaluated for urease inhibitory activities, with findings suggesting significant inhibition potential (Qu et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives are crucial for understanding their potential applications. Studies have elucidated the crystal structures of various derivatives, providing insights into their molecular configurations and potential interactions (Wei-hua et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about its biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, due to the presence of the tetrazole and hydrazide groups .

properties

IUPAC Name

N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N6O2/c24-19-9-7-17(8-10-19)23-28-30-31(29-23)14-22(32)27-26-13-16-5-11-20(12-6-16)33-15-18-3-1-2-4-21(18)25/h1-13H,14-15H2,(H,27,32)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWJEFDECRHGJF-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide

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